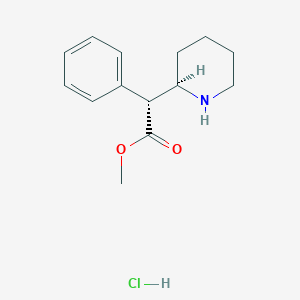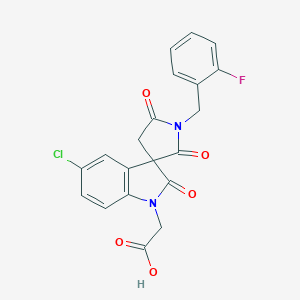
CAY10597
Vue d'ensemble
Description
CAY10597, également connu sous son nom officiel d'acide 5-chloro-1’-[(2-fluorophényl)méthyl]-2,2’,5’-trioxo-spiro[3H-indole-3,3’-pyrrolidine-1(2H)-acétique, est un antagoniste puissant du récepteur CRTH2/DP2. Ce composé est principalement utilisé dans la recherche sur l'immunologie et l'inflammation, en particulier dans les études impliquant l'activité chimiotactique de la prostaglandine D2 (PGD2) sur les cellules Th2, les éosinophiles et les basophiles .
Applications De Recherche Scientifique
CAY10597 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of CRTH2/DP2 receptor antagonists.
Biology: It is used to investigate the role of CRTH2/DP2 receptors in various biological processes, including immune response and inflammation.
Medicine: It is used in the development of new therapeutic agents for the treatment of allergic inflammatory diseases.
Industry: It is used in the production of research chemicals and reagents
Mécanisme D'action
Target of Action
CAY10597, also known as 5-chloro-1’-[(2-fluorophenyl)methyl]-2,2’,5’-trioxo-spiro[3H-indole-3,3’-pyrrolidine-1(2H)-acetic acid, is a potent antagonist of the CRTH2/DP2 receptor . This receptor is a G protein-coupled receptor that is expressed on Th2 cells, eosinophils, and basophils . It plays a crucial role in mediating the chemotactic activity of prostaglandin D2 (PGD2) .
Mode of Action
This compound binds to the human CRTH2/DP2 receptor with a Ki value of 37 nM . The R enantiomer of this compound is slightly more potent, exhibiting Ki values of 23 and 22 nM at the human and murine CRTH2/DP2 receptor, respectively . By binding to these receptors, this compound inhibits the chemotactic activity of PGD2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Cyclooxygenase Pathway . This pathway is responsible for the production of prostaglandins, including PGD2. By antagonizing the CRTH2/DP2 receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the chemotactic activity of PGD2 .
Pharmacokinetics
It is known that this compound is a crystalline solid that is soluble in dmf, dmso, and ethanol . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is the inhibition of eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 . This suggests that this compound may have potential therapeutic applications in conditions characterized by elevated eosinophil activity, such as allergic inflammatory diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment . Additionally, the compound’s stability may be influenced by temperature, as it is recommended to be stored at -20°C
Analyse Biochimique
Biochemical Properties
CAY10597 plays a significant role in biochemical reactions, particularly in the context of prostaglandin D2 (PGD2) signaling . It interacts with the CRTH2/DP2 receptors, which are 7-transmembrane G protein-coupled receptors . These receptors are expressed on Th2 cells, eosinophils, and basophils, where they mediate the chemotactic activity of PGD2 . The R enantiomer of this compound inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the CRTH2/DP2 receptors . By acting as a potent antagonist, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the CRTH2/DP2 receptors . As an antagonist, it inhibits the action of these receptors, thereby influencing downstream signaling pathways . This can lead to changes in gene expression and cellular function .
Méthodes De Préparation
La synthèse du CAY10597 implique plusieurs étapes, commençant par la préparation des intermédiaires indole et pyrrolidine. Les conditions de réaction comprennent généralement l'utilisation de solvants tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), le produit final étant un solide cristallin.
Analyse Des Réactions Chimiques
Le CAY10597 subit plusieurs types de réactions chimiques, notamment:
Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants:
Chimie: Il est utilisé pour étudier les propriétés chimiques et les réactions des antagonistes du récepteur CRTH2/DP2.
Biologie: Il est utilisé pour étudier le rôle des récepteurs CRTH2/DP2 dans divers processus biologiques, notamment la réponse immunitaire et l'inflammation.
Médecine: Il est utilisé dans le développement de nouveaux agents thérapeutiques pour le traitement des maladies inflammatoires allergiques.
Industrie: Il est utilisé dans la production de produits chimiques et de réactifs de recherche
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur CRTH2/DP2 avec une forte affinité (valeur de Ki de 37 nM). Cette liaison inhibe l'activité chimiotactique de la PGD2 sur les cellules Th2, les éosinophiles et les basophiles, réduisant ainsi l'inflammation. L'énantiomère R du this compound est légèrement plus puissant, avec des valeurs de Ki de 23 et 22 nM aux récepteurs CRTH2/DP2 humains et murins, respectivement .
Comparaison Avec Des Composés Similaires
Le CAY10597 est unique en raison de sa forte affinité et de sa sélectivité pour le récepteur CRTH2/DP2. Des composés similaires comprennent:
OC000459: Un autre antagoniste du récepteur CRTH2/DP2 avec des effets biologiques similaires.
AZD1981: Un antagoniste du récepteur CRTH2/DP2 utilisé dans le traitement de l'asthme et d'autres maladies inflammatoires.
AMG 853: Un antagoniste double des récepteurs CRTH2/DP2 et DP1, utilisé dans le traitement de la rhinite allergique et de l'asthme.
Le this compound se démarque par sa forte puissance et sa sélectivité, ce qui en fait un outil précieux dans la recherche sur l'immunologie et l'inflammation .
Propriétés
IUPAC Name |
2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDVYDFQCXARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580281 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916046-55-4 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


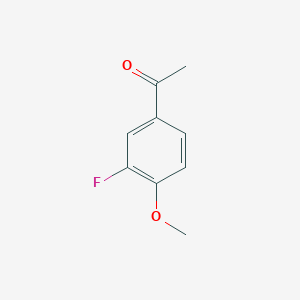


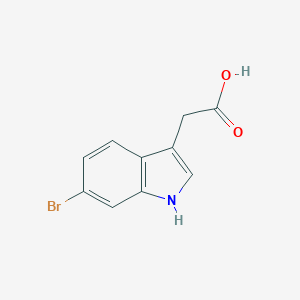
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
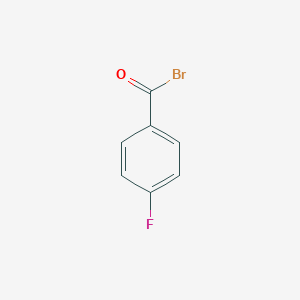

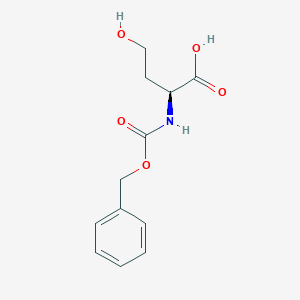



![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)

